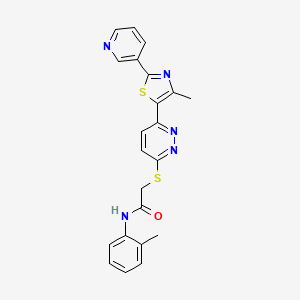
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5OS2 and its molecular weight is 433.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide represents a novel class of thiazole-pyrimidine derivatives with significant potential in the treatment of various proliferative diseases, particularly cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes a thiazole ring, a pyridazine moiety, and an acetamide group which are crucial for its biological activity.
The primary mechanism through which this compound exhibits its biological effects is by inhibiting specific protein kinases involved in cell proliferation. Notably, it targets cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play critical roles in cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- MV4-11 Cells : Treatment with the compound resulted in significant cell cycle arrest at the G1 phase and induced apoptosis at concentrations as low as 0.25 μM .
- MCF-7 Cells : The compound exhibited cytotoxicity with an IC50 value of 0.39 μM, indicating potent anticancer activity .
In Vivo Studies
Preclinical studies have shown promising results in animal models:
- Xenograft Models : Administration of the compound in xenograft models demonstrated a substantial reduction in tumor volume compared to control groups, confirming its potential as an effective anticancer agent .
Data Table: Summary of Biological Activity
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| MV4-11 | 0.25 | CDK4/6 inhibition | |
| MCF-7 | 0.39 | Apoptosis induction | |
| HCT116 | 1.1 | Cell cycle arrest | |
| HepG2 | 0.03 | Cytotoxicity |
Case Studies
- Case Study on MV4-11 Cells : A study conducted on MV4-11 cells showed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. Flow cytometry analysis confirmed significant G1 phase arrest at concentrations above 0.25 μM .
- Xenograft Tumor Model : In a xenograft model using MCF-7 cells, administration of the compound resulted in a 65% reduction in tumor size after four weeks compared to untreated controls, showcasing its potential for therapeutic application .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS2/c1-14-6-3-4-8-17(14)25-19(28)13-29-20-10-9-18(26-27-20)21-15(2)24-22(30-21)16-7-5-11-23-12-16/h3-12H,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGULEAJVXOBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













